Cyclobutrifluram
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Overview
Description
Cyclobutrifluram is a novel nematicide introduced by Syngenta in 2013. It is a multi-use pesticide that offers control of a broad spectrum of nematode pests and diseases across all major crops . This compound is particularly effective against plant-parasitic nematodes, which are a significant threat to global agriculture .
Preparation Methods
Cyclobutrifluram is synthesized through a series of chemical reactions involving key intermediates. One well-known approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is crucial for the synthesis of this compound .
Chemical Reactions Analysis
Cyclobutrifluram undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its chemical structure, leading to the formation of new compounds.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclobutrifluram has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of nematicides on various chemical processes.
Mechanism of Action
Cyclobutrifluram functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex in nematodes . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing the death of the nematodes . The molecular targets involved include the SDH complex subunits, which are essential for the nematodes’ energy production .
Comparison with Similar Compounds
Cyclobutrifluram is unique compared to other nematicides due to its specific targeting of the SDH complex. Similar compounds include:
Fluopyram: Another SDH inhibitor used as a nematicide.
Emamectin Benzoate: A nematicide with a different mode of action, targeting the nervous system of nematodes.
Abamectin: Similar to Emamectin Benzoate, it targets the nervous system of nematodes.
This compound’s specificity towards the SDH complex makes it a valuable tool in managing nematode infestations with minimal impact on non-target organisms .
Properties
CAS No. |
2192196-56-6 |
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Molecular Formula |
C17H13Cl2F3N2O |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |
InChI Key |
GBFKIHJZPMECCF-BXUZGUMPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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